(R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a pyrrole ring as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. Another approach might involve the use of chiral auxiliaries to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound might be used in the study of enzyme-substrate interactions, given its structural similarity to certain amino acids and neurotransmitters.
Medicine
Industry
In materials science, ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol could be used in the synthesis of polymers or other materials with specific properties.
Wirkmechanismus
The mechanism by which ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: The enantiomer of the compound , with potentially different biological activity.
2-Amino-2-(1H-pyrrol-3-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its enantiomer or racemic mixture. Its structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H10N2O |
---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m0/s1 |
InChI-Schlüssel |
WRHACXYMHWGBII-LURJTMIESA-N |
Isomerische SMILES |
C1=CNC=C1[C@H](CO)N |
Kanonische SMILES |
C1=CNC=C1C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.